molecular formula C9H15ClN2OS B2918365 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 88323-89-1

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B2918365
CAS No.: 88323-89-1
M. Wt: 234.74
InChI Key: FCXVCRRWZDZWLP-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a thiazole derivative featuring a ketone group at position 5, a methyl group at position 4, and a propylamino substituent at position 2 of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₅N₃OS·HCl, with a molecular weight of 261.8 g/mol . The compound is cataloged under CAS No. 1356404-83-5 and is commercially available as a building block for synthetic chemistry .

Structurally, the compound belongs to a class of 5-acetylthiazoles, which are known for their versatility in drug discovery, particularly in kinase inhibition and antimicrobial agent development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVCRRWZDZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically involves the reaction of 4-methyl-2-(propylamino)-1,3-thiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The compound’s closest analogs differ in the amino group substituent at position 2 of the thiazole ring. Key comparisons include:

a) 1-[4-Methyl-2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one
  • Molecular Formula : C₁₂H₁₂N₂OS
  • Molecular Weight : 232.3 g/mol
  • CAS No.: 31609-42-4
  • Key Differences: The phenylamino group introduces aromaticity, increasing hydrophobicity compared to the propylamino group. Lower solubility in polar solvents due to the absence of a hydrochloride salt. Reported applications in coordination chemistry and as a ligand precursor .
b) 5-Acetyl-2-amino-4-methyl-1,3-thiazole
  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 156.2 g/mol
  • CAS No.: 30748-47-1
  • Key Differences: A simpler structure with an unsubstituted amino group at position 2. Limited commercial availability; primarily used in academic research .
c) 1-{4-Methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one Hydrochloride
  • Molecular Formula : C₉H₁₃N₃OS·HCl
  • Molecular Weight : 247.7 g/mol
  • CAS No.: Not explicitly listed in evidence (referenced as a building block in ).
  • Lower molecular weight compared to the propylamino analog.

Physicochemical and Functional Comparisons

Property Target Compound (Propylamino-HCl) Phenylamino Analog Allylamino-HCl 2-Amino Analog
Molecular Weight 261.8 g/mol 232.3 g/mol 247.7 g/mol 156.2 g/mol
Solubility High (due to HCl salt) Low (neutral form) Moderate Moderate
Synthetic Utility Drug intermediates, salt forms Ligand synthesis Polymer precursors Academic research
Commercial Price €516/50 mg Not listed Not listed Not listed
Key Observations:
  • Hydrophobicity: The phenylamino analog is significantly more lipophilic than the propylamino-HCl derivative, impacting bioavailability and membrane permeability .
  • Reactivity: The allylamino variant’s unsaturated side chain may facilitate conjugation or polymerization reactions, unlike the saturated propylamino group .
  • Salt Form : The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for in vitro assays .

Structural Characterization Tools

  • SHELX Software : Widely used for crystallographic refinement of thiazole derivatives, including hydrogen bonding and salt-form analysis .
  • ORTEP-III : Employed for generating 3D molecular diagrams, critical for comparing substituent orientations in analogs .

Biological Activity

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride, also known by its CAS number 54001-03-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, a propylamino group, and an ethanone moiety. The biological implications of this compound are significant in various pharmacological contexts, particularly in neuropharmacology and antimicrobial activity.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby improving cognitive function. In vitro studies have shown that thiazole derivatives can effectively inhibit AChE, with some derivatives achieving IC50 values as low as 2.7 µM .

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on similar compounds demonstrated potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .

3. Anti-inflammatory Effects

In addition to AChE inhibition and antimicrobial activity, thiazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and promote survival in the presence of neurotoxic agents. This suggests a potential role for this compound in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that specific modifications to the thiazole structure enhanced antibacterial potency, highlighting the importance of structural optimization in drug development .

Data Table: Biological Activities of Thiazole Derivatives

Activity Compound IC50/MIC Value Reference
AChE Inhibition4-Methylthiazole derivativeIC50 = 2.7 µM
Antibacterial ActivityThiazole derivatives against S. aureusMIC = 3.12 - 12.5 µg/mL
Anti-inflammatoryVarious thiazole derivativesNot specified

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